N-Chlorobetainyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Quantification of Diacylglycerols (DAGs):

N-Chlorobetainyl chloride plays a crucial role in the analysis of diacylglycerols (DAGs), a class of lipids involved in cellular signaling. The process involves a derivatization step where N-chlorobetainyl chloride reacts with DAGs to form a more readily detectable derivative. This allows researchers to quantify DAGs using techniques like mass spectrometry .

N-Chlorobetainyl chloride is an organic compound characterized by the formula CHClNO. It is a chlorinated derivative of betaine, which is a naturally occurring compound often found in plants and animals. N-Chlorobetainyl chloride appears as a white crystalline powder and is hygroscopic, meaning it can absorb moisture from the air. Upon exposure to moisture, it decomposes and releases hydrogen chloride gas, eventually converting back to betaine. This compound has garnered interest due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and polymer chemistry .

The specific mechanism by which N-Chlorobetainyl chloride functions in the quantification of Diacylglycerols (DAGs) is not elaborated on in the retrieved sources.

N-Chlorobetainyl chloride can be synthesized through several methods:

- Thionyl Chloride Method: Betaine hydrochloride is treated with thionyl chloride, leading to the formation of N-Chlorobetainyl chloride while releasing sulfur dioxide and hydrochloric acid as byproducts.

- Phosphorus Pentachloride Method: Another method involves reacting betaine hydrochloride with phosphorus pentachloride in acetyl chloride, yielding N-Chlorobetainyl chloride.

- Solid-Liquid Reaction: A heterogeneous reaction can be conducted in hot pyridine using aliphatic and aromatic acid chlorides, resulting in N-Chlorobetainyl chloride after several hours of reaction time .

N-Chlorobetainyl chloride has potential applications in various fields:

- Pharmaceuticals: Its ability to modify polymers makes it useful in drug delivery systems.

- Biodegradable Polymers: It can be used to create biodegradable materials like betaine-modified hydroxyethyl cellulose, which exhibits mucoadhesive properties beneficial for drug formulations .

- Chemical Synthesis: It serves as a reagent for synthesizing other compounds due to its reactive nature.

Studies on the interactions of N-Chlorobetainyl chloride primarily focus on its reactivity with other compounds rather than direct biological interactions. Its ability to modify polysaccharides suggests that it can interact effectively with hydroxyl groups in various biomolecules, potentially influencing their properties and functionalities . Further research is necessary to explore its interactions at the molecular level.

N-Chlorobetainyl chloride shares similarities with several other compounds but possesses unique characteristics due to its chlorinated structure. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Betaine | Natural zwitterionic compound | Non-chlorinated; widely present in nature |

| Trimethylamine N-oxide | Quaternary ammonium compound | Used as an osmoprotectant; lacks chlorine |

| Choline | Quaternary ammonium compound | Essential nutrient; involved in neurotransmission |

| N-Methyl-N,N-dimethylglycine | Methylated derivative of glycine | Lacks chlorine; involved in methylation processes |

N-Chlorobetainyl chloride stands out due to its chlorinated structure, which enhances its reactivity compared to non-chlorinated analogs like betaine and choline. This unique feature allows it to participate in a wider array of

The development of N-Chlorobetainyl chloride traces back to efforts to derivatize betaine hydrochloride, a naturally occurring zwitterionic compound. Early synthesis methods involved reacting betaine hydrochloride with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in acetyl chloride. These reactions proceed via nucleophilic substitution, where the hydroxyl group of betaine is replaced by a chloroacetyl moiety, yielding the quaternary ammonium salt.

Key milestones include:

- 2006: Initial characterization in chemical databases, noting its role as a reagent in peptide synthesis.

- 2010s: Adoption in lipidomics for diacylglycerol (DAG) analysis, driven by the need for sensitive mass spectrometry detection.

- 2020s: Expansion into polymer chemistry for creating cationic polysaccharides like starch betainate and chitosan derivatives.

Role in Modern Synthetic Chemistry

N-Chlorobetainyl chloride serves as a versatile reagent in three primary domains:

Derivatization of Diacylglycerols (DAGs)

DAGs, critical signaling lipids, lack inherent charges, complicating their detection. N-Chlorobetainyl chloride reacts with DAGs via nucleophilic acyl substitution, introducing a quaternary ammonium group. This derivatization enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), enabling:

- Sensitivity: Limit of detection (LOD) as low as 100 pM for unsaturated DAGs.

- Structural elucidation: Neutral loss fragmentation patterns (e.g., 95 Da for tag loss + H₂O) identify fatty acyl chains.

Table 1: Representative DAG species analyzed via N-Chlorobetainyl chloride derivatization

| DAG Species | Molecular Weight (Da) | Detection m/z | Fatty Acyl Composition | Concentration (μM) |

|---|---|---|---|---|

| 30:1 | 538.5 | 616.4 | 14:0/16:1 | 0.1 ± 0.01 |

| 32:1 | 566.5 | 644.5 | 16:0/16:1 or 14:0/18:1 | 1.1 ± 0.1 |

| 36:4 | 616.5 | 694.3 | 18:2/18:2 or 18:1/18:3 | 1.6 ± 0.6 |

Polymer Functionalization

N-Chlorobetainyl chloride enables the synthesis of cationic polymers, critical for drug delivery and wastewater treatment:

- Chitosan derivatives: Reacts with primary amines to form N,N,N-trimethyl chitosan, improving water solubility and antimicrobial activity.

- Starch betainate: Transesterification with starch yields amphiphilic polysaccharides, enhancing solubility in organic solvents and reactivity.

- Hydroxyethyl cellulose (HEC): Covalent attachment creates mucoadhesive polymers with positive zeta potential, ideal for mucosal drug formulations.

Quaternary Ammonium Salt Synthesis

The compound serves as a precursor for ionic liquids and surfactants. Its reactivity with hydroxyl or amine groups allows:

Molecular Formula and IUPAC Nomenclature

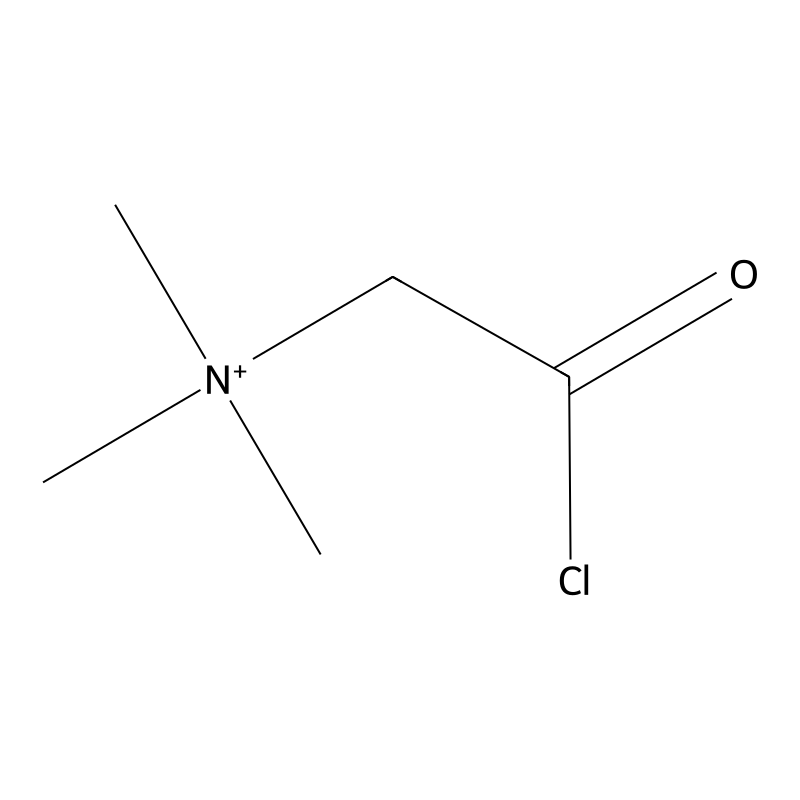

N-Chlorobetainyl chloride possesses the molecular formula C₅H₁₁Cl₂NO, corresponding to a molecular weight of 172.05 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service registry number 53684-57-4 [1] [2] [4] [3]. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 2-chloro-N,N,N-trimethyl-2-oxoethanaminium chloride [1] [2] [4]. Alternative nomenclature includes ethanaminium, 2-chloro-N,N,N-trimethyl-2-oxo-, chloride (1:1) and (2-chloro-2-oxoethyl)trimethylazanium chloride [1] [2] [3].

The exact molecular mass has been determined to be 171.021774 daltons through high-resolution mass spectrometric analysis [3]. The compound exhibits a polar surface area of 17.07000 Ų, indicating significant molecular polarity due to the presence of both quaternary ammonium and carbonyl functional groups [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁Cl₂NO | [1] [2] [3] |

| Molecular Weight | 172.05 g/mol | [1] [2] [3] |

| CAS Registry Number | 53684-57-4 | [1] [2] [4] [3] |

| IUPAC Name | 2-chloro-N,N,N-trimethyl-2-oxoethanaminium chloride | [1] [2] [4] |

| Exact Mass | 171.021774 Da | [3] |

The molecular structure consists of a quaternary ammonium center bearing three methyl substituents and one 2-chloro-2-oxoethyl group, paired with a chloride counterion. This structural arrangement classifies the compound as a quaternary ammonium salt with characteristic ionic properties [1] [2] [5].

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies

Comprehensive crystallographic data for N-Chlorobetainyl chloride remains limited in the current literature, with most structural information derived from analogous quaternary ammonium compounds. The compound exhibits a melting point of 64°C, suggesting a relatively ordered crystalline structure at ambient temperatures [6]. The solid-state organization likely follows typical patterns observed in quaternary ammonium halides, where the cationic and anionic components are arranged in an electrostatically favorable configuration.

Related structural studies on similar chloroalkyl ammonium compounds have revealed monoclinic crystal systems with space groups such as P2₁/c, characterized by hydrogen bonding interactions between the ammonium cations and chloride anions [7] [8]. These structural motifs typically exhibit classical N–H⋯Cl hydrogen bonds alongside weaker C–H⋯Cl contacts that contribute to crystal stability [7] [8].

The absence of definitive single-crystal X-ray diffraction data for N-Chlorobetainyl chloride represents a significant gap in the current understanding of its solid-state structure. Future crystallographic investigations would provide valuable insights into the precise molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice.

NMR and IR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of N-Chlorobetainyl chloride. Carbon-13 NMR spectroscopy in deuterium oxide reveals characteristic chemical shifts at δ 53.83, 63.85, 167.18, 44.80, and 190.96 parts per million [9]. These signals correspond to the trimethylammonium carbon atoms, the methylene carbon adjacent to nitrogen, the carbonyl carbon, and additional carbon environments within the molecular framework [9].

The carbon signal at δ 167.18 parts per million is particularly diagnostic, representing the carbonyl carbon of the acyl chloride functionality [9]. This downfield chemical shift is consistent with the electron-withdrawing effects of both the chlorine substituent and the adjacent quaternary ammonium center. The trimethylammonium carbons appear at δ 53.83 parts per million, typical for N-methyl groups in quaternary ammonium compounds [9].

Proton NMR spectroscopy demonstrates characteristic signals for the quaternary ammonium protons in the δ 3.2-3.5 parts per million region [10] [11]. These signals correspond to the N-methyl groups and the methylene protons adjacent to the quaternary nitrogen center. The integration patterns and multiplicities provide confirmation of the proposed molecular structure.

Fourier-transform infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups [9]. The spectrum exhibits a strong carbonyl stretching vibration at 1730 wavenumbers, characteristic of an acyl chloride functionality [9]. Additional significant absorption bands appear at 1479, 1404, 1207, 987, 883, and 677 wavenumbers, corresponding to various C-H bending vibrations, C-N stretching modes, and fingerprint region absorptions [9].

| Spectroscopic Technique | Key Signals/Peaks | Assignment |

|---|---|---|

| ¹³C NMR (D₂O) | δ 53.83, 63.85, 167.18, 44.80, 190.96 ppm | Trimethyl-N, CH₂, C=O, additional carbons |

| ¹H NMR (D₂O) | δ 3.2-3.5 ppm | N-CH₃ groups, CH₂ groups |

| FT-IR (ATR) | 1730, 1479, 1404, 1207, 987, 883, 677 cm⁻¹ | C=O stretch, CH bend, C-N stretch, fingerprint |

The infrared spectrum provides additional structural validation through the presence of characteristic quaternary ammonium absorptions. The C-N stretching vibrations of the quaternary ammonium center typically appear in the 1200-1000 wavenumber region, consistent with the observed absorption at 1207 wavenumbers [9].

Electronic Configuration and Reactivity

The electronic structure of N-Chlorobetainyl chloride is dominated by the quaternary ammonium center and the reactive acyl chloride functionality. The quaternary nitrogen atom adopts a tetrahedral geometry with four covalent bonds to carbon atoms, resulting in a permanent positive charge that is independent of solution pH [5]. This electronic configuration confers significant chemical stability to the ammonium center while rendering the molecule permanently ionic.

The presence of the acyl chloride group introduces considerable reactivity through nucleophilic substitution mechanisms. The carbonyl carbon exhibits significant electrophilic character due to the electron-withdrawing effects of both the chlorine atom and the adjacent quaternary ammonium center. This electronic activation facilitates nucleophilic attack and subsequent substitution reactions [12] [13].

Quantum mechanical considerations suggest that the molecular orbitals of N-Chlorobetainyl chloride are significantly influenced by the electronegativity differences between nitrogen, carbon, oxygen, and chlorine atoms. The highest occupied molecular orbitals likely reside on the chloride counterion, while the lowest unoccupied molecular orbitals are associated with the π* system of the carbonyl group.

The reactivity profile of N-Chlorobetainyl chloride is characterized by its dual nature as both an electrophilic acylating agent and a quaternary ammonium compound. The compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including alcohols, amines, and thiols [14] [15] [16]. These reactions typically proceed through tetrahedral intermediate formation followed by chloride elimination.

The synthesis of N-Chlorobetainyl chloride typically involves the reaction of betaine hydrochloride with chlorinating agents such as thionyl chloride, phosphorus pentachloride in acetyl chloride, or phosphorus oxychloride [14] [12] [17]. The reaction with thionyl chloride represents the most commonly employed synthetic approach, proceeding through an intensely exothermic process that requires careful temperature control [9] [17].

The mechanism of formation involves initial nucleophilic attack by the carboxylate oxygen of betaine hydrochloride on the sulfur center of thionyl chloride, followed by chloride ion displacement and elimination of sulfur dioxide [12] [17]. This process effectively converts the carboxylic acid functionality to the corresponding acyl chloride while preserving the quaternary ammonium structure.

| Physical Property | Value | Reference |

|---|---|---|

| Melting Point | 64°C | [6] |

| Physical State | Solid crystalline | General observation |

| Color | Colorless to pale yellow | [4] |

| Solubility (Water) | Soluble | Literature reports |

| Molecular Geometry | Tetrahedral (ammonium center) | Structural analysis |

The electronic configuration and reactivity of N-Chlorobetainyl chloride make it a valuable synthetic intermediate in the preparation of various betaine derivatives and functionalized materials. Its ability to introduce quaternary ammonium functionality through nucleophilic substitution reactions has found applications in polymer modification, surface functionalization, and bioconjugation chemistry [15] [18] [16] [11].